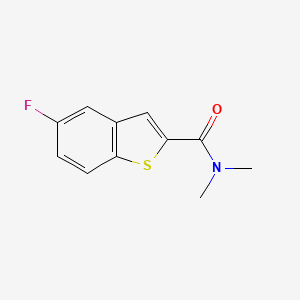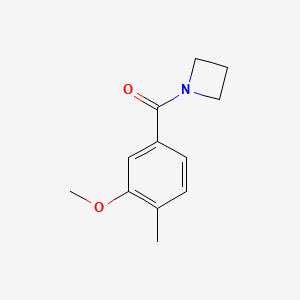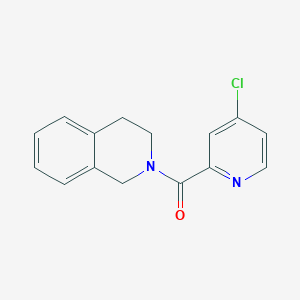
N,N-diethyl-3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide, commonly known as DMT, is a naturally occurring psychedelic compound found in several plants and animals. DMT has been used for centuries in traditional South American shamanic practices and has gained popularity in recent years as a recreational drug. However,
Mecanismo De Acción
DMT acts on several receptors in the brain, including the serotonin 5-HT2A receptor, which is also targeted by other psychedelics such as LSD and psilocybin. Activation of the 5-HT2A receptor is thought to be responsible for the psychedelic effects of DMT, including altered perception, hallucinations, and changes in mood and cognition.
Biochemical and Physiological Effects
DMT has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and changes in body temperature. It also stimulates the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMT has several advantages for use in laboratory experiments, including its rapid onset of action and short duration of effects, which allows for precise control of dosing and timing. However, DMT is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.
Direcciones Futuras
Further research is needed to fully understand the therapeutic potential of DMT and its mechanism of action. Future studies may focus on the use of DMT in combination with psychotherapy for the treatment of mental health disorders, as well as the potential for DMT to induce neuroplasticity and promote neural regeneration. Additionally, research may explore the use of DMT in the treatment of chronic pain and inflammation.
Métodos De Síntesis
DMT can be synthesized through several methods, including the reduction of indole-3-acetaldehyde with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of indole-3-acetic acid with diethylamine and oxalyl chloride, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
DMT has been studied for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and addiction. Research has shown that DMT can induce a state of altered consciousness, which may be beneficial in psychotherapy. Additionally, DMT has been studied for its potential analgesic and anti-inflammatory effects.
Propiedades
IUPAC Name |
N,N-diethyl-3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-6-18(7-2)15(20)14-10(3)13-11(17-14)8-16(4,5)9-12(13)19/h17H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGJLDRMBYJYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(N1)CC(CC2=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide](/img/structure/B7472272.png)




![1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472316.png)
![N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)
![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)

![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)